molecular formula C22H22N2O3S B322210 N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-4-methylbenzamide

N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-4-methylbenzamide

Cat. No.: B322210
M. Wt: 394.5 g/mol
InChI Key: FPOOQMGZHBVQJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-4-methylbenzamide is a complex organic compound with the molecular formula C22H22N2O3S and a molecular weight of 394.48668 g/mol . This compound is characterized by its unique structure, which includes a sulfonyl group attached to a phenyl ring, an anilino group with dimethyl substitutions, and a benzamide moiety. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-4-methylbenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the sulfonylation of 4-methylbenzoic acid with 4-aminobenzenesulfonyl chloride under basic conditions to form the sulfonylated intermediate. This intermediate is then reacted with 3,5-dimethylaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl or anilino groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-4-methylbenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The sulfonyl and anilino groups play a crucial role in binding to target proteins or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(3,5-dimethylanilino)sulfonyl]phenyl}-4-chlorobenzamide
  • N-{4-[(3,5-dimethylanilino)sulfonyl]phenyl}-4-ethylbenzamide
  • N-{4-[(3,5-dimethylanilino)sulfonyl]phenyl}-4-methoxybenzamide

Uniqueness

N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-4-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the dimethyl-substituted anilino group and the sulfonyl group attached to the phenyl ring distinguishes it from other similar compounds, making it a valuable compound for various research applications .

Properties

Molecular Formula

C22H22N2O3S

Molecular Weight

394.5 g/mol

IUPAC Name

N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-4-methylbenzamide

InChI

InChI=1S/C22H22N2O3S/c1-15-4-6-18(7-5-15)22(25)23-19-8-10-21(11-9-19)28(26,27)24-20-13-16(2)12-17(3)14-20/h4-14,24H,1-3H3,(H,23,25)

InChI Key

FPOOQMGZHBVQJY-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC(=CC(=C3)C)C

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC(=CC(=C3)C)C

Origin of Product

United States

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